Magnesium dibenzoate

Übersicht

Beschreibung

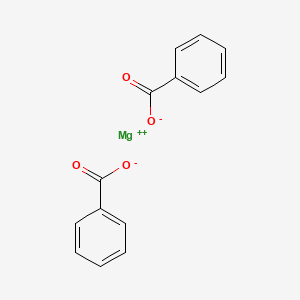

Magnesium dibenzoate is a chemical compound formed from magnesium and benzoic acid. It is represented by the molecular formula ( \text{C}{14}\text{H}{10}\text{MgO}_4 ) and has a molar mass of 266.53 g/mol . This compound is known for its applications in various fields, including medicine and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium dibenzoate can be synthesized through the reaction of magnesium oxide or magnesium hydroxide with benzoic acid. The reaction typically involves heating the reactants in an appropriate solvent, such as water or ethanol, to facilitate the formation of the this compound salt. The general reaction is as follows: [ \text{MgO} + 2 \text{C}_7\text{H}_6\text{O}_2 \rightarrow \text{Mg(C}_7\text{H}_5\text{O}_2)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting magnesium chloride with sodium benzoate in an aqueous solution. The reaction precipitates this compound, which is then filtered, washed, and dried. The reaction is as follows: [ \text{MgCl}_2 + 2 \text{NaC}_7\text{H}_5\text{O}_2 \rightarrow \text{Mg(C}_7\text{H}_5\text{O}_2)_2 + 2 \text{NaCl} ]

Analyse Chemischer Reaktionen

Types of Reactions: Magnesium dibenzoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form magnesium benzoate and other oxidation products.

Reduction: It can be reduced under specific conditions to yield magnesium and benzoic acid.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products:

Oxidation: Magnesium benzoate, carbon dioxide.

Reduction: Magnesium, benzoic acid.

Substitution: Various substituted benzoates depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Magnesium dibenzoate has been investigated for its role in catalysis, particularly in organic transformations. Recent studies have highlighted its potential as a catalyst in hydrogenation reactions.

Case Study: Catalytic Hydrogenation

A notable study demonstrated the effectiveness of magnesium pincer complexes, which include this compound, in the semihydrogenation of alkynes. The results showed that these complexes could achieve high yields (up to 99%) and selectivity (greater than 99:1) under base-free conditions. The mechanism involves reversible activation of hydrogen, showcasing the compound's utility in sustainable chemistry practices .

| Reaction Type | Yield (%) | Selectivity Ratio (Z/E) |

|---|---|---|

| Semihydrogenation | 98 | 29:1 |

Pharmaceutical Applications

This compound is also being explored for its therapeutic potential. Its derivatives, particularly sodium benzoate, have been studied for various medical applications.

Case Study: Sodium Benzoate in Psychosis Treatment

Sodium benzoate has been used as an adjunctive treatment for early psychosis, showing promising results in reducing symptoms associated with major depression and panic disorders. Although primarily focused on sodium benzoate, these findings may have implications for this compound due to their structural similarities .

| Condition | Treatment Duration | Dosage (mg/day) | Outcome |

|---|---|---|---|

| Major Depression | 6 weeks | 500 | Significant symptom reduction |

| Panic Disorder | 6 weeks | 500 | Reduction in severity scores |

Cosmetic Applications

In the cosmetics industry, this compound is utilized for its preservative properties. It is effective against a range of bacteria and fungi, making it suitable for use in personal care products.

Case Study: Efficacy as a Preservative

Research indicates that this compound can enhance the shelf life of cosmetic formulations by preventing microbial growth. This application is critical in maintaining product safety and efficacy over time .

| Product Type | Preservation Efficacy | Common Use |

|---|---|---|

| Skincare Products | High | Moisturizers, creams |

| Hair Care Products | Moderate | Shampoos, conditioners |

Wirkmechanismus

The mechanism of action of magnesium dibenzoate involves its interaction with cellular components. Magnesium ions play a crucial role in various biochemical processes, including enzyme activation, DNA synthesis, and cellular signaling. The benzoate ions may exert antimicrobial effects by disrupting microbial cell membranes and inhibiting enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Magnesium dibenzoate can be compared with other magnesium salts of carboxylic acids, such as:

- Magnesium acetate

- Magnesium citrate

- Magnesium sulfate

Uniqueness:

- Magnesium acetate: Primarily used in the food industry as a preservative and in the textile industry.

- Magnesium citrate: Commonly used as a dietary supplement and laxative.

- Magnesium sulfate: Widely used in medicine for its laxative and anti-inflammatory properties.

This compound is unique due to its specific applications in organic synthesis and potential therapeutic uses in treating inflammatory conditions .

Biologische Aktivität

Magnesium dibenzoate, also known as magnesium benzoate, is a compound formed from magnesium and benzoic acid. It has garnered attention in various fields of research due to its potential biological activities and applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula and is classified under organometallic compounds. Its structure consists of two benzoate groups coordinated to a magnesium ion, which influences its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 270.42 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

| Melting Point | 180-190 °C |

Antioxidant Properties

Magnesium plays a crucial role in various biological processes, including antioxidant defense mechanisms. Studies have indicated that magnesium compounds can exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This property is essential in preventing cellular damage associated with various diseases, including cancer .

Case Studies

- In Vitro Study on Lysosomal Activity : A study examined the effects of magnesium sulfate on CHO-K1 cells, revealing increased lysosomal activity and cytoplasmic vacuolization at various concentrations over time. The results indicated that magnesium enhances lysosomal function, which could be extrapolated to other magnesium salts like dibenzoate .

- Animal Model Research : In vivo studies on Wistar rats treated with magnesium sulfate showed significant morphological changes in liver cells, including increased numbers of primary and secondary lysosomes after prolonged exposure. These findings suggest that magnesium compounds can modulate cellular processes related to autophagy and detoxification .

The biological activity of this compound can be attributed to several mechanisms:

- Lysosomal Modulation : Magnesium enhances lysosomal function, which is critical for cellular homeostasis and degradation of damaged organelles.

- Antioxidant Activity : Magnesium compounds can mitigate oxidative stress by neutralizing free radicals.

- Cell Signaling : Magnesium plays a role in various signaling pathways that regulate cell growth and apoptosis.

Comparative Analysis with Other Magnesium Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other common magnesium salts.

| Compound | Antioxidant Activity | Anti-cancer Potential | Solubility |

|---|---|---|---|

| Magnesium Sulfate | Moderate | Yes | High |

| Magnesium Citrate | High | Moderate | Very High |

| This compound | Moderate | Potentially Yes | Moderate |

Eigenschaften

IUPAC Name |

magnesium;dibenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6O2.Mg/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJZFXPJNUVBMR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044693 | |

| Record name | Magnesium dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-70-8 | |

| Record name | Magnesium benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dibenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3J0WY6SYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.